(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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Overview
Description
XLR11 N-(4-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound features a tetramethylcyclopropyl group and a fluorine atom placed on the 4 position of the alkyl chain, rather than the terminal 5 position. It is an isomer of XLR11, which is known for its selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 .
Preparation Methods
The synthesis of XLR11 N-(4-fluoropentyl) isomer involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the fluoropentyl chain: The fluoropentyl chain is introduced at the nitrogen atom of the indole ring. This step may involve the use of fluorinated alkyl halides under basic conditions.
Attachment of the tetramethylcyclopropyl group: This step involves the formation of a ketone linkage between the indole core and the tetramethylcyclopropyl group, often using Friedel-Crafts acylation
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
XLR11 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring or the alkyl chain, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the indole ring or the alkyl chain. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine
Scientific Research Applications
XLR11 N-(4-fluoropentyl) isomer is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, it is used in studies investigating the pharmacological effects of synthetic cannabinoids, including their binding affinity and selectivity for cannabinoid receptors .
Mechanism of Action
The mechanism of action of XLR11 N-(4-fluoropentyl) isomer involves its interaction with cannabinoid receptors, particularly the peripheral cannabinoid receptor 2. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
XLR11 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:
XLR11: The parent compound with the fluorine atom at the 5 position of the alkyl chain.
XLR11 N-(2-fluoropentyl) isomer: An isomer with the fluorine atom at the 2 position.
XLR11 N-(3-fluoropentyl) isomer: An isomer with the fluorine atom at the 3 position. The uniqueness of XLR11 N-(4-fluoropentyl) isomer lies in its specific fluorination pattern, which may influence its binding affinity and selectivity for cannabinoid receptors
Properties
Molecular Formula |
C21H28FNO |
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Molecular Weight |
329.5 |
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChI Key |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Synonyms |
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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